molecular formula C9H7F3O B13595337 (R)-2-(2-(Trifluoromethyl)phenyl)oxirane

(R)-2-(2-(Trifluoromethyl)phenyl)oxirane

Cat. No.: B13595337
M. Wt: 188.15 g/mol
InChI Key: OHLNNWAJIJAXDX-QMMMGPOBSA-N
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Description

®-2-(2-(Trifluoromethyl)phenyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-(Trifluoromethyl)phenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-2-(2-(Trifluoromethyl)phenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation to form diols or other oxidized products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of substituted compounds.

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential use in the development of pharmaceuticals.
  • Studied for its biological activity and interactions with biomolecules.

Medicine:

  • Investigated for its potential therapeutic properties.
  • May serve as a lead compound in drug discovery.

Industry:

  • Utilized in the production of specialty chemicals.
  • Application in materials science for the development of new materials.

Mechanism of Action

The mechanism of action of ®-2-(2-(Trifluoromethyl)phenyl)oxirane involves its interaction with molecular targets through its oxirane ring and trifluoromethyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • (S)-2-(2-(Trifluoromethyl)phenyl)oxirane
  • 2-(2-(Trifluoromethyl)phenyl)ethene
  • 2-(Trifluoromethyl)phenylmethanol

Comparison: ®-2-(2-(Trifluoromethyl)phenyl)oxirane is unique due to its specific stereochemistry and the presence of both an oxirane ring and a trifluoromethyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

(2R)-2-[2-(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

OHLNNWAJIJAXDX-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(O1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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